4-Hydroxybutyraldehyde

Catalog No.
S576379
CAS No.
25714-71-0
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyraldehyde

CAS Number

25714-71-0

Product Name

4-Hydroxybutyraldehyde

IUPAC Name

4-hydroxybutanal

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2

InChI Key

PIAOXUVIBAKVSP-UHFFFAOYSA-N

SMILES

C(CC=O)CO

Synonyms

4-hydroxybutanal

Canonical SMILES

C(CC=O)CO
Origin

GHBAL is an intermediate in the biosynthesis of GHB from 1,4-butanediol (1,4-BD) in some organisms []. It can also be produced synthetically in laboratories [].

Significance

GHBAL is primarily studied for its role in GHB production. Understanding its properties and reactions helps researchers study GHB metabolism and potentially develop new drugs or treatments related to the GHB system [].


Molecular Structure Analysis

GHBAL has a simple four-carbon chain with a terminal aldehyde group (CHO) and a hydroxyl group (OH) on the third carbon (γ-position). This structure gives it some unique properties:

  • Polarity: The presence of both the aldehyde and hydroxyl groups makes GHBAL a polar molecule, allowing it to interact with other polar molecules and dissolve in water [].
  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can influence its interactions with other molecules and its overall stability [].

Chemical Reactions Analysis

Synthesis

One method for synthesizing GHBAL involves the hydroformylation reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a catalyst [].

Degradation

GHBAL can be readily oxidized to form GHB. Enzymes in the body can facilitate this conversion [].

Other Reactions

Balanced Chemical Equation (GHBAL to GHB):

HOCH₂CH₂CH₂CHO (GHBAL) + NAD⁺ → HOCH₂CH₂CH₂CH₂OH (GHB) + NADH + H⁺ []

Note

This reaction requires the coenzyme NAD⁺ and results in the reduction of NAD⁺ to NADH.

Physical and Chemical Properties

  • Appearance: Colorless liquid (expected) [].
  • Boiling Point: 65–68 °C (149–154 °F) at 10 Torr [].
  • Density: 1.109 g/cm³ (at 12 °C) [].
  • Solubility: Miscible with water (expected due to polarity) [].
  • Stability: Limited data available. However, aldehydes like GHBAL are generally susceptible to oxidation and condensation reactions.

GHBAL's primary role is as a metabolic intermediate in the conversion of 1,4-BD to GHB. Enzymes in specific pathways facilitate the oxidation of GHBAL to GHB []. There is limited research on other potential mechanisms of action for GHBAL.

  • Toxicity: GHBAL, like its close relative GHB, is likely to be toxic if ingested. GHB is a central nervous system depressant, and GHBAL may share similar effects [].
  • Flammability: Data not available, but aldehydes can be flammable.
  • Reactivity: GHBAL's aldehyde group can react with other chemicals. Handle with care in a laboratory setting.

  • Formation of Hemiacetals: When treated with alcohols, such as methanol, in the presence of an acid catalyst, it forms cyclic hemiacetals. The reaction mechanism involves the protonation of the hydroxyl group followed by nucleophilic addition and subsequent dehydration to yield a cyclic ether .
  • Oxidation Reactions: As an aldehyde, 4-hydroxybutyraldehyde can be oxidized to form 4-hydroxybutanoic acid. This is typically achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Condensation Reactions: It can also undergo condensation reactions with various nucleophiles, leading to the formation of more complex organic compounds.

4-Hydroxybutyraldehyde plays a significant role in biological systems, particularly in metabolic pathways. It is involved in the metabolism of gamma-hydroxybutyric acid, a substance known for its psychoactive properties. The compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter levels, although further research is needed to fully understand its biological implications.

Several methods exist for synthesizing 4-hydroxybutyraldehyde:

  • Hydroformylation: This method involves the reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a catalyst, such as rhodium complexes. The process typically yields 4-hydroxybutyraldehyde along with other by-products .
  • Reactions of Formaldehyde: Another synthesis route includes reacting formaldehyde with allyl alcohol under acidic conditions, which can yield 4-hydroxybutyraldehyde as a primary product .
  • Direct Aldol Condensation: This method can also be employed using suitable aldehydes and ketones under basic conditions to form 4-hydroxybutyraldehyde through aldol condensation followed by dehydration.

4-Hydroxybutyraldehyde has various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role in metabolic processes makes it valuable for studies related to neurochemistry and pharmacology.
  • Polymer Chemistry: It can be used in the production of polymers and resins due to its reactivity.

Research on the interactions of 4-hydroxybutyraldehyde with other biological molecules has revealed its potential effects on neurotransmitter systems. Studies indicate that it may influence gamma-aminobutyric acid levels, impacting neuronal excitability and signaling pathways. Further investigations are ongoing to explore its therapeutic potential and safety profile.

Several compounds share structural or functional similarities with 4-hydroxybutyraldehyde:

Compound NameStructureKey Features
ButanalCH₃(CH₂)₂CHOA straight-chain aldehyde without hydroxyl group
Gamma-Hydroxybutyric AcidC₄H₈O₃A carboxylic acid derivative known for psychoactive properties
3-Hydroxybutyric AcidC₄H₈O₃An important metabolite involved in energy metabolism
2-Hydroxybutyric AcidC₄H₈O₃An isomer that plays roles in various biochemical pathways

Uniqueness: 4-Hydroxybutyraldehyde is distinctive due to its dual functional groups (aldehyde and hydroxyl), allowing it to participate in diverse

XLogP3

-0.7

UNII

8T59P1Q6NO

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

25714-71-0

Wikipedia

4-hydroxybutanal

General Manufacturing Information

Butanal, 4-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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